molecular formula C15H23ClN2O3 B1204187 Tolycaine hydrochloride CAS No. 7210-92-6

Tolycaine hydrochloride

Cat. No.: B1204187
CAS No.: 7210-92-6
M. Wt: 314.81 g/mol
InChI Key: LIWOWASNSWUKPF-UHFFFAOYSA-N
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Description

Tolycaine hydrochloride is an amide local anesthetic used primarily to reduce the pain of injections. It is included in some preparations for dental injections and other medical applications where local anesthesia is required . The compound is known for its efficacy in providing localized pain relief by blocking nerve signals in the targeted area.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tolycaine hydrochloride involves several steps. One common method starts with the reaction of 2-amino-3-methylbenzoic acid methyl ester with chloracetyl chloride in the presence of sodium acetate and benzene at low temperatures (0-5°C). This reaction produces 2-(2-chloroacetylamino)-3-methylbenzoic acid methyl ester. The intermediate is then reacted with diethylamine in benzene under reflux conditions to yield tolycaine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and distillation to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Tolycaine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Chloracetyl Chloride: Used in the initial substitution reaction.

    Diethylamine: Reacts with the intermediate to form the final product.

    Acidic or Basic Hydrolysis: Conditions for hydrolysis reactions.

Major Products Formed:

    2-(2-Chloroacetylamino)-3-methylbenzoic Acid Methyl Ester: Intermediate product.

    This compound: Final product.

Scientific Research Applications

Tolycaine hydrochloride has various applications in scientific research, including:

Mechanism of Action

Tolycaine hydrochloride exerts its effects by blocking sodium channels on the neuronal cell membrane. This action prevents the initiation and propagation of nerve impulses, leading to localized anesthesia. The compound binds preferentially to the inactive state of the sodium channels, stabilizing the neuronal membrane and reducing excitability .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific chemical structure, which provides a balance between potency and duration of action. Its intermediate duration of action makes it suitable for various medical applications where prolonged anesthesia is not required .

Properties

IUPAC Name

methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.ClH/c1-5-17(6-2)10-13(18)16-14-11(3)8-7-9-12(14)15(19)20-4;/h7-9H,5-6,10H2,1-4H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWOWASNSWUKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222424
Record name Tolycaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7210-92-6
Record name Benzoic acid, 2-[[2-(diethylamino)acetyl]amino]-3-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7210-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolycaine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007210926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolycaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-[[(diethylamino)acetyl]amino]-3-methylbenzoate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLYCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23212OEY8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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